Desferriferrithiocin

Übersicht

Beschreibung

Desferriferrithiocin is a siderophore, a molecule that binds and transports iron in microorganisms. It is known for its high affinity for iron and is used as an iron chelator. This compound is particularly significant in the context of iron overload disorders, where it helps in the removal of excess iron from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Desferriferrithiocin can be synthesized through a series of chemical reactions involving the formation of a thiazoline ring. The synthesis typically involves the condensation of a thioamide with an aldehyde, followed by cyclization to form the thiazoline ring .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Desferriferrithiocin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different iron complexes.

Reduction: The compound can be reduced under specific conditions to alter its iron-binding properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions are different iron complexes, which have varying stability and biological activity .

Wissenschaftliche Forschungsanwendungen

Desferriferrithiocin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study iron chelation and coordination chemistry.

Biology: Investigated for its role in microbial iron transport and metabolism.

Medicine: Explored as a potential therapeutic agent for treating iron overload disorders such as thalassemia and hemochromatosis.

Industry: Utilized in the development of iron chelation therapies and as a tool in biochemical research.

Wirkmechanismus

Desferriferrithiocin exerts its effects by binding to iron ions, forming stable complexes that can be excreted from the body. The molecular targets include iron ions in various oxidation states, and the pathways involved are primarily related to iron metabolism and transport .

Vergleich Mit ähnlichen Verbindungen

Desferrithiocin: A closely related compound with similar iron-binding properties.

Nordesferriferrithiocin: A derivative with a hydrogen atom replacing the methyl group, exhibiting lower toxicity and better therapeutic window.

Uniqueness: this compound is unique due to its high affinity for iron and its potential therapeutic applications in treating iron overload disorders. Its ability to form stable iron complexes makes it a valuable tool in both research and clinical settings .

Biologische Aktivität

Desferriferrithiocin (DFT) is a compound of significant interest due to its potential biological activities, particularly in the context of iron chelation and its implications for various medical conditions. This article provides a comprehensive overview of the biological activity of DFT, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a derivative of ferrithiocin, a natural product known for its ability to bind iron. Its primary application is in treating iron overload disorders, such as thalassemia and hemochromatosis. DFT functions by chelating excess iron in the body, thereby preventing oxidative damage associated with iron overload.

DFT exhibits several mechanisms through which it exerts its biological effects:

- Iron Chelation : DFT binds free iron ions, reducing their availability and mitigating oxidative stress caused by free radicals generated during iron metabolism.

- Antioxidant Activity : By chelating iron, DFT indirectly reduces the formation of reactive oxygen species (ROS), contributing to its antioxidant properties.

- Modulation of Cellular Pathways : DFT has been shown to influence various cellular pathways, including those involved in apoptosis and inflammation.

1. Antioxidant Properties

Research indicates that DFT possesses significant antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress markers in vitro. Studies have demonstrated that DFT can inhibit lipid peroxidation in cell membranes, thereby protecting cells from oxidative damage.

2. Anti-inflammatory Effects

DFT has been observed to modulate inflammatory responses. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

DFT exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Summary of Biological Activities of this compound

Case Study: Efficacy in Iron Overload Disorders

A notable study evaluated the efficacy of DFT in patients with thalassemia major, a condition characterized by excessive iron accumulation due to repeated blood transfusions. Patients treated with DFT showed significant reductions in serum ferritin levels and improved liver function tests over a 12-month period. These findings underscore the compound's potential as an effective iron chelator in clinical settings.

Eigenschaften

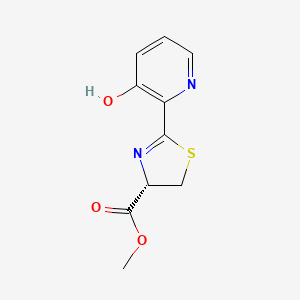

IUPAC Name |

methyl (4S)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-15-10(14)6-5-16-9(12-6)8-7(13)3-2-4-11-8/h2-4,6,13H,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNMKXDOWGYTSV-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSC(=N1)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CSC(=N1)C2=C(C=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-30-2 | |

| Record name | Desferriferrithiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.